Product packaging for 4-Aminomethyltetrahydropyran hydrochloride(Cat. No.:CAS No. 389621-78-7)

4-Aminomethyltetrahydropyran hydrochloride

Cat. No.: B1519812
CAS No.: 389621-78-7
M. Wt: 151.63 g/mol
InChI Key: UZQOFHCSTMZYRE-UHFFFAOYSA-N
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Description

4-Aminomethyltetrahydropyran hydrochloride (CAS: 389621-78-7) is an organic compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It features a tetrahydropyran ring substituted with an aminomethyl group, forming a hydrochloride salt. Key physical properties include a boiling point of 180.1 °C, flash point of 64.9 °C, and vapor pressure of 0.912 .

This compound is widely utilized as a ligand in materials science, such as in the engineering of 2D layered perovskites, where its cyclic structure influences crystallinity and interlayer spacing . It also serves as a reactant in organic synthesis, as demonstrated in European Patent Application procedures requiring thermal stability at 55 °C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1519812 4-Aminomethyltetrahydropyran hydrochloride CAS No. 389621-78-7

Properties

IUPAC Name

oxan-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOFHCSTMZYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656946
Record name 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-78-7
Record name 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389621-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1)
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Record name (oxan-4-yl)methanamine hydrochloride
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Biological Activity

4-Aminomethyltetrahydropyran hydrochloride (4-AMTHP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of 4-AMTHP, focusing on its mechanisms, efficacy, and relevance in drug development.

4-AMTHP is characterized by its molecular formula C6H13ClN2OC_6H_{13}ClN_2O and is typically presented as a hydrochloride salt. Its structure features a tetrahydropyran ring, which contributes to its biological properties and interactions with biological targets.

The biological activity of 4-AMTHP is primarily attributed to its interaction with various enzymes and receptors. The compound has been studied for its potential:

  • Antimicrobial Activity : Exhibiting inhibitory effects on a range of microorganisms by disrupting their metabolic pathways.
  • Anticonvulsant Properties : Modulating neurotransmitter release in the central nervous system, thereby providing potential therapeutic benefits for epilepsy.
  • Inhibition of Viral Replication : Emerging studies suggest that 4-AMTHP may inhibit the replication of certain viruses, including adenoviruses, by interfering with their entry mechanisms into host cells .

Research Findings and Case Studies

Recent studies have highlighted the diverse applications of 4-AMTHP in drug discovery and development:

  • Antiviral Activity : A study demonstrated that 4-AMTHP could inhibit adenovirus replication significantly. In vitro assays showed that it reduced viral DNA replication by over 50% at concentrations as low as 7.8 μM, indicating its potential as an antiviral agent .
  • Neuroprotective Effects : Research has indicated that compounds similar to 4-AMTHP may promote neuronal survival under stress conditions, suggesting a role in neurodegenerative disease therapies .
  • Drug Development Applications : 4-AMTHP serves as a building block in synthesizing more complex molecules with potential therapeutic effects, including inhibitors for various kinases involved in cancer and other diseases .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of various microorganisms
AnticonvulsantModulates neurotransmitter release; potential epilepsy treatment
AntiviralInhibits adenovirus replication
NeuroprotectivePromotes survival of neurons under stress
Drug DevelopmentBuilding block for synthesizing kinase inhibitors

Scientific Research Applications

Inhibitor Development

4-AMTHP serves as a crucial reagent in the development of small molecule inhibitors. Notably, it has been utilized in the synthesis of compounds targeting various kinases and receptors:

  • mTOR Kinase Inhibitors : It is involved in the core modification for the discovery of CC214-2, an orally available selective inhibitor of mTOR kinase, which has implications in cancer therapy .
  • PDE10A Inhibitors : The compound is also used in developing pyrazoloquinolines as PDE10A inhibitors, which are being explored for treating schizophrenia .

Antiviral Research

Recent studies have highlighted the potential of 4-AMTHP derivatives in antiviral applications. For instance, compounds derived from 4-AMTHP have shown promise as inhibitors against human adenovirus (HAdV). Modifications to the tetrahydropyran structure have led to compounds with improved potency and selectivity against viral infections .

Catalytic Applications

4-AMTHP is frequently employed as an intermediate in synthesizing ligands and catalysts, particularly under alkaline conditions. Its ability to participate in various chemical reactions makes it valuable in organic synthesis and catalysis:

  • Ligand Synthesis : The compound's structure allows it to form stable complexes with transition metals, enhancing catalytic activity in various organic transformations .
  • Environmental Chemistry : Research indicates its potential use as a solvent or reagent for CO2 absorption processes, showcasing its versatility beyond traditional applications .

Case Study 1: Antiviral Efficacy

In a study investigating antiviral agents against HAdV, derivatives of 4-AMTHP were synthesized and tested for their inhibitory effects. One notable derivative exhibited submicromolar potency with reduced cytotoxicity, indicating a favorable therapeutic index for further development .

Case Study 2: CO2 Absorption Studies

Research conducted by Matin et al. utilized 4-AMTHP as a primary amine-based solvent for CO2 absorption. The study demonstrated that the compound could effectively react with CO2, suggesting its application in carbon capture technologies .

Comparative Data Table

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistrymTOR Kinase Inhibitor DevelopmentCC214-2 discovered as a selective inhibitor
PDE10A Inhibitor DevelopmentPyrazoloquinolines developed for schizophrenia
Antiviral ResearchInhibition of Human AdenovirusDerivatives showed improved potency and selectivity
CatalysisLigand SynthesisEnhanced catalytic activity in organic transformations
Environmental ChemistryCO2 Absorption StudiesEffective reaction with CO2 for carbon capture

Chemical Reactions Analysis

CO₂ Absorption and Carbamate Formation

In aqueous solutions, 4-aminomethyltetrahydropyran (free base) reacts with CO₂ via a two-step mechanism:

  • Carbamic acid formation :
    RNH2+CO2RNHCOOH\text{RNH}_2+\text{CO}_2\leftrightarrow \text{RNHCOOH}

  • Deprotonation :
    RNHCOOH+H2ORNHCOO+H3O+\text{RNHCOOH}+\text{H}_2\text{O}\leftrightarrow \text{RNHCOO}^-+\text{H}_3\text{O}^+

Kinetic and thermodynamic data (25–45°C):

ParameterValueComparison vs MEASource
Second-order rate constant (k₂)8,900 M⁻¹s⁻¹2.5× higher
Activation energy (Eₐ)47 kJ/molLower than MEA
Carbamate stability constant (K_c)1.2×10³Higher than MEA

The compound’s protonation enthalpy (−47 kJ/mol) enhances CO₂ regeneration efficiency compared to monoethanolamine (−41 kJ/mol) .

Acylation and Amide Coupling

The carboxylic acid group enables acylation reactions under mild conditions:

Example reaction :
C6H12NO2HCl+RCOClC6H11NO COR +HCl\text{C}_6\text{H}_{12}\text{NO}_2\text{HCl}+\text{RCOCl}\rightarrow \text{C}_6\text{H}_{11}\text{NO COR }+\text{HCl}

ConditionTypical SetupApplicationSource
SolventTHF or DCMPharmaceutical intermediate synthesis
CatalystT3P (propylphosphonic anhydride)Kinase inhibitor development
Temperature0–25°CHigh-yield amide formation

This reactivity is exploited in synthesizing pyrazoloquinolines for PDE10A inhibitors and mTOR kinase inhibitors .

Decarboxylation and Heterocycle Formation

Under thermal or catalytic conditions, the compound undergoes decarboxylation to form tetrahydropyran derivatives:

Reaction pathway :
C6H12NO2HClΔC5H11N+CO2+HCl\text{C}_6\text{H}_{12}\text{NO}_2\text{HCl}\xrightarrow{\Delta}\text{C}_5\text{H}_{11}\text{N}+\text{CO}_2+\text{HCl}

ConditionOutcomeYieldSource
Metal catalystsEnhanced reaction rate85–92%
Temperature50–120°C
SolventToluene/water mixtures

This reaction is critical for generating intermediates in agrochemical and pharmaceutical manufacturing .

Acid-Base Reactions

The amine group participates in pH-dependent equilibria:
RNH3+RNH2+H+\text{RNH}_3^+\leftrightarrow \text{RNH}_2+\text{H}^+

Protonation constants (25°C):

Mediumlog KMethodSource
Water10.01 ± 0.29Potentiometric titration
1M NaCl9.85NMR spectroscopy

These properties are leveraged in CO₂ capture solvent formulations , where phase-separation behavior enhances absorption efficiency .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
4-Aminomethyltetrahydropyran HCl 151.64 180.1 - Perovskite ligands, synthetic intermediates
4-Aminotetrahydropyran HCl 137.6 151.4 230–250 Pharmaceutical intermediates
4-[3-(Trifluoromethyl)phenyl] derivative 283.7 (calc.) - - Drug design (enhanced metabolic stability)
Methyl 2-amino-2-(tetrahydropyran) acetate HCl 223.7 (calc.) - - Chiral synthesis, peptide modifications
  • Thermal Stability: this compound demonstrates stability under prolonged heating (55 °C for 24–48 hours), making it suitable for multi-step syntheses .
  • Crystallinity : In perovskite applications, it produces broader XRD peaks compared to linear ligands like oleylamine (OLA), indicating lower crystallinity .

Functional and Application Differences

  • Pharmaceutical Relevance : Compounds like the trifluoromethylphenyl derivative () are tailored for drug discovery due to improved bioavailability from fluorine substituents.
  • Material Science: this compound’s cyclic structure optimizes ligand stacking in perovskites, whereas sulfone-containing analogs (e.g., ) may alter charge transfer properties.
  • Solubility : The ester-functionalized analog () exhibits higher polarity, enhancing solubility in polar solvents compared to the parent compound.

Research Findings

  • Synthetic Utility: this compound is pivotal in coupling reactions, as shown in acetyl chloride-mediated syntheses of tetrahydropyran derivatives .
  • Ligand Performance: In colloidal perovskite monolayers, its use results in an interlayer distance of 3.84 nm, comparable to OLA, but with reduced crystallinity due to steric effects .

Preparation Methods

Reduction of 4-Cyanotetrahydropyran to 4-Aminomethyltetrahydropyran

The most common and industrially relevant method for preparing 4-aminomethyltetrahydropyran hydrochloride involves the catalytic hydrogenation (reduction) of 4-cyanotetrahydropyran.

Process Overview:

  • Starting material: 4-cyanotetrahydropyran, a nitrile derivative.
  • Catalyst: Raney nickel or other hydrogenation catalysts.
  • Reaction conditions: Hydrogen gas under pressure, typically in the presence of acid.
  • Post-reaction treatment: Acidification with concentrated hydrochloric acid to form the hydrochloride salt.
  • Purification: Concentration under reduced pressure, filtration, distillation, recrystallization, or column chromatography.

Key Details:

  • The reaction is performed in a mixed solvent system, often involving water and water-soluble solvents.
  • After hydrogenation, the reaction mixture is cooled, and hydrochloric acid is added to convert the free amine into its hydrochloride salt.
  • The salt is then isolated by filtration or crystallization.
  • Use of amines such as triethylamine or tetraethylenepentamine during post-treatment prevents catalyst aggregation and improves product purity.
  • Typical yields for this process are high, around 95%.

Example Data from Patent Literature:

Step Conditions/Details Outcome/Yield
Hydrogenation of 4-cyanotetrahydropyran Raney nickel catalyst, H2 pressure, aqueous solvent Conversion to 4-aminomethyl tetrahydropyran
Acidification Addition of 6.9 mol concentrated HCl, stirring Formation of hydrochloride salt
Purification Concentration under reduced pressure, filtration, recrystallization High purity product, ~95% yield
Catalyst stabilization Addition of tetraethylenepentamine to prevent aggregation Improved catalyst life and product quality

This method is scalable and suitable for industrial production, providing a robust route to the hydrochloride salt form of 4-aminomethyltetrahydropyran.

Alternative Synthetic Routes Involving Ester Hydrolysis and Cyclization

Another approach involves the synthesis of 4-substituted tetrahydropyran derivatives via cyclization reactions followed by hydrolysis and reduction steps.

Process Highlights:

  • Starting from bis(2-chloroethyl) ether and sodium salt of dimethyl malonate, a cyclization reaction is performed under nitrogen atmosphere at elevated temperature (~85 °C) for extended periods (around 20 hours).
  • The resulting 4-substituted tetrahydropyran-4-carboxylic acid esters undergo hydrolysis in acidic or basic aqueous media to yield the corresponding carboxylic acids.
  • Subsequent reduction of nitrile intermediates derived from these acids leads to the target amine.
  • This multi-step process allows for functional group modifications and can be tailored for specific derivatives.

Key Notes:

  • Hydrolysis uses water or water-soluble solvents with acid/base catalysts.
  • Post-reaction workup involves extraction with organic solvents like toluene or ethyl acetate.
  • Purification includes distillation under reduced pressure and recrystallization.
  • Reaction yields vary but can be optimized to industrially viable levels.

This route is more complex but offers versatility in producing substituted tetrahydropyran derivatives, including this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation 4-cyanotetrahydropyran Raney nickel, H2, HCl Aqueous solvent, room temp to mild heating ~95 Industrially scalable, direct salt formation
Cyclization and hydrolysis Bis(2-chloroethyl) ether + sodium salt of dimethyl malonate Acid/base for hydrolysis Nitrogen atmosphere, 80-85 °C, 20 h Variable Multi-step, allows functionalization
Amide coupling (derivative prep) 4-aminomethyltetrahydropyran T3P, DIPEA, carboxylic acids THF, 0 °C to room temp Moderate For further chemical modifications

Research Findings and Industrial Considerations

  • The hydrogenation method is favored for its simplicity, high yield, and ease of purification.
  • Catalyst choice and reaction conditions significantly affect yield and purity; stabilizing additives prevent catalyst deactivation.
  • Hydrolysis and cyclization routes provide access to a broader range of derivatives but require more complex operations.
  • Formation of the hydrochloride salt enhances stability and facilitates handling and storage.
  • Purification techniques such as distillation under reduced pressure and recrystallization are critical for obtaining high-purity products suitable for pharmaceutical applications.

Q & A

Q. Advanced

  • DFT Calculations : Predict pKa (amine group ~8-10) and logP (estimated 0.5-1.2) using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices (e.g., blood-brain barrier penetration) .
  • QSAR Models : Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gaps) for lead optimization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyltetrahydropyran hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminomethyltetrahydropyran hydrochloride

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